molecular formula C23H16F6N4O3 B11503014 5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11503014
M. Wt: 510.4 g/mol
InChI Key: YNPKKEZNEGWEDA-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, trifluoromethoxy, and trifluoromethyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the methoxyphenyl, trifluoromethoxyphenyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-pyrazolo[1,5-a]pyrimidine
  • 5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethyl)phenyl]-pyrazolo[1,5-a]pyrimidine
  • 5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both trifluoromethoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H16F6N4O3

Molecular Weight

510.4 g/mol

IUPAC Name

5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H16F6N4O3/c1-32(13-7-9-14(10-8-13)36-23(27,28)29)21(34)16-12-30-33-19(22(24,25)26)11-17(31-20(16)33)15-5-3-4-6-18(15)35-2/h3-12H,1-2H3

InChI Key

YNPKKEZNEGWEDA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CC=C4OC

Origin of Product

United States

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